molecular formula C12H17FN2O B8675463 5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine

5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine

Cat. No.: B8675463
M. Wt: 224.27 g/mol
InChI Key: GXAUTFQFAVIPJC-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring and a methoxy group attached to a 6-methyl-piperidinyl moiety at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and (3R,6R)-6-methyl-piperidin-3-ylmethanol.

    Formation of Intermediate: The first step involves the protection of the hydroxyl group in (3R,6R)-6-methyl-piperidin-3-ylmethanol to form a protected intermediate.

    Nucleophilic Substitution: The protected intermediate is then subjected to nucleophilic substitution with 5-fluoropyridine under basic conditions to form the desired product.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the piperidine moiety.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-methoxypyridine: Similar structure but lacks the piperidine moiety.

    5-fluoro-2-methoxypyridine: Similar structure but lacks the piperidine moiety and the methyl group.

    6-methyl-3-piperidinylmethanol: Contains the piperidine moiety but lacks the pyridine ring.

Uniqueness

5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine is unique due to the combination of the fluorine-substituted pyridine ring and the (3R,6R)-6-methyl-piperidin-3-ylmethoxy group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

5-fluoro-2-[[(3R,6R)-6-methylpiperidin-3-yl]methoxy]pyridine

InChI

InChI=1S/C12H17FN2O/c1-9-2-3-10(6-14-9)8-16-12-5-4-11(13)7-15-12/h4-5,7,9-10,14H,2-3,6,8H2,1H3/t9-,10-/m1/s1

InChI Key

GXAUTFQFAVIPJC-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)COC2=NC=C(C=C2)F

Canonical SMILES

CC1CCC(CN1)COC2=NC=C(C=C2)F

Origin of Product

United States

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